molecular formula C12H15N2NaO3 B1260837 Hexobarbital sodium CAS No. 50-09-9

Hexobarbital sodium

Cat. No. B1260837
CAS RN: 50-09-9
M. Wt: 258.25 g/mol
InChI Key: SQMCFUSVGSBKFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

A barbiturate that is effective as a hypnotic and sedative.

Scientific Research Applications

1. Historical Perspective in Intravenous Anesthesia

Hexobarbital sodium, originally known as hexobarbitone, played a significant role in the development of intravenous anesthesia. It was among the early intravenous barbiturates used extensively in Europe. Its introduction led to major changes in anesthesia practices, paving the way for modern techniques in intravenous anesthesia (Ball & Westhorpe, 2001).

2. Metabolic Pathways and Stereoselective Metabolism

Research on hexobarbital has uncovered new aspects of its metabolism, including stereoselective metabolism and novel metabolic pathways via glutathione conjugation. This research has provided insights into the detailed enzymatic processes involved in the metabolism of hexobarbital and its enantiomers (Takenoshita & Toki, 2004).

3. Interaction with Other Anesthetic Agents

Studies have been conducted to understand the interactions between hexobarbital and other anesthetic agents like thiopental. These studies provide valuable insights into the synergistic effects and pharmacokinetics of drug combinations used in anesthesia (Norberg & Wahlström, 2009).

4. Neurophysiological Studies

Hexobarbital has been used in neurophysiological studies, such as exploring changes in heart rate and variability during anesthesia tests. This research contributes to a better understanding of the neural mechanisms of anesthesia and its effects on the autonomic nervous system (Ahern et al., 2001).

5. Predicting Susceptibility to Stress Disorders

Innovative research has used hexobarbital sleep tests to predict susceptibility or resistance to stress disorders like PTSD in experimental models. This approach helps in understanding the biological basis of stress-related disorders and their potential treatment strategies (Komelkova et al., 2020).

properties

CAS RN

50-09-9

Product Name

Hexobarbital sodium

Molecular Formula

C12H15N2NaO3

Molecular Weight

258.25 g/mol

IUPAC Name

sodium;5-(cyclohexen-1-yl)-1,5-dimethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C12H16N2O3.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17);/q;+1/p-1

InChI Key

SQMCFUSVGSBKFK-UHFFFAOYSA-M

SMILES

CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+]

Canonical SMILES

CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+]

Other CAS RN

50-09-9

synonyms

Evipan
Hexenal
Hexobarbital
Hexobarbital, Sodium
Hexobarbitone
Sodium Hexobarbital

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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